5-Ethyl-1-methylpyridin-2(1H)-one
Description
5-Ethyl-1-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. The substituents include a methyl group at the 1-position and an ethyl group at the 5-position. Pyridinones are versatile scaffolds in medicinal and synthetic chemistry due to their electron-rich aromatic systems and ability to participate in hydrogen bonding.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-ethyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-8(10)9(2)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
INMCFWIEXUDNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methylpyridin-2(1H)-one can be achieved through various methods. One common approach involves the alkylation of 2-pyridone with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-pyridone
Reagents: Ethyl bromide, methyl iodide
Conditions: Base (e.g., sodium hydride or potassium carbonate), solvent (e.g., dimethylformamide or tetrahydrofuran), temperature (e.g., 50-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 5-ethyl-1-methylpyridin-2(1H)-ol.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
5-Ethyl-1-methylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 5-Ethyl-1-methylpyridin-2(1H)-one with analogs:

Key Observations:
- Electron Effects : The ethyl group in this compound is electron-donating, enhancing ring electron density compared to the electron-withdrawing iodo group in its halogenated analog. This difference influences reactivity in electrophilic substitution reactions .
- Molecular Weight : Halogenation (e.g., iodine) significantly increases molecular weight, impacting solubility and crystallinity .
Spectroscopic Data and Reactivity
NMR chemical shifts for pyridinone derivatives are influenced by substituents:
- 1H NMR :
- 13C NMR: The carbonyl carbon in pyridinones appears at δ 165–175 ppm. Electron-withdrawing groups (e.g., iodine) deshield adjacent carbons, shifting signals upfield .
Reactivity Highlights :
- The iodo substituent in 5-Iodo-1-methylpyridin-2(1H)-one enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable synthetic intermediate .
- The hydroxymethyl group in 5-(hydroxymethyl)-1H-pyridin-2-one can undergo oxidation to carboxylic acids or esterification, expanding its utility in derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


